Superior Halogen Reactivity: Chloride vs. Bromide Leaving Group in 1-Bromo-2,2-dimethoxypropane
1-Chloro-2,2-dimethoxypropane offers a different reaction profile compared to its brominated analog, 1-bromo-2,2-dimethoxypropane (CAS 126-38-5). While the bromo analog is generally more reactive in SN2 substitutions due to the better leaving group ability of bromide, this can lead to side reactions and lower yields in sensitive systems. The chloride version provides a more controlled reactivity profile, which is often preferred for selective transformations. The molecular weight difference also impacts stoichiometry calculations: 138.59 g/mol for the chloride versus 183.044 g/mol for the bromide [1].
| Evidence Dimension | Leaving Group Identity |
|---|---|
| Target Compound Data | Chlorine (Cl) atom |
| Comparator Or Baseline | Bromine (Br) atom in 1-Bromo-2,2-dimethoxypropane |
| Quantified Difference | Qualitative: Br is a better leaving group than Cl, making the bromo analog more reactive but potentially less selective. |
| Conditions | General organic chemistry principles for SN2 reactions |
Why This Matters
This difference in reactivity directly impacts synthetic yield and purity, guiding the choice between a more reactive (bromo) and a more selective (chloro) reagent for a given transformation.
- [1] NIST Chemistry WebBook. (n.d.). 1-Bromo-2,2-dimethoxypropane. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=126-38-5 View Source
